
BTK阻害剤2
概要
説明
BTK阻害剤2は、ブルトン型チロシンキナーゼ(BTK)を標的とする低分子阻害剤です。BTKは、B細胞受容体のシグナル伝達経路における重要な酵素であり、B細胞の増殖、活性化、および生存に不可欠です。 BTKの機能不全は、さまざまなB細胞悪性腫瘍、自己免疫疾患、および炎症性疾患に関連付けられています .
科学的研究の応用
Applications in Oncology
1. Treatment of B-cell Malignancies
Btk inhibitor 2 has shown promising results in the treatment of B-cell malignancies. The first-in-class BTK inhibitor, ibrutinib, paved the way for subsequent inhibitors like acalabrutinib and zanubrutinib, which exhibit improved selectivity and reduced off-target effects. These inhibitors have been utilized in clinical trials demonstrating efficacy against chronic lymphocytic leukemia and non-Hodgkin lymphoma.
BTK Inhibitor | Indication | Clinical Response Rate | Notes |
---|---|---|---|
Ibrutinib | Chronic lymphocytic leukemia | ~80% | First-in-class; significant market impact |
Acalabrutinib | Mantle cell lymphoma | ~81% | Second-generation; fewer side effects |
Zanubrutinib | Waldenström macroglobulinemia | ~84% | Next-generation; high response rate |
2. Combination Therapies
Recent studies have explored the synergistic effects of combining BTK inhibitors with other therapeutic agents. For instance, a case study reported the successful use of dual inhibition of histone deacetylase and BTK for diffuse large B-cell lymphoma after failure to CAR-T cell therapy, resulting in complete remission .
Applications in Autoimmune Diseases
BTK inhibitors are also being investigated for their therapeutic potential in autoimmune diseases due to their ability to modulate immune responses.
1. Rheumatoid Arthritis
In rheumatoid arthritis, several BTK inhibitors have been tested with varying degrees of success. Fenebrutinib has shown positive results in clinical trials, while others like branebrutinib did not demonstrate significant efficacy .
BTK Inhibitor | Indication | Clinical Outcome |
---|---|---|
Fenebrutinib | Rheumatoid arthritis | Positive improvement reported |
Branebrutinib | Rheumatoid arthritis | No significant improvement |
2. Multiple Sclerosis
BTK inhibitors such as evobrutinib and tolebrutinib are currently undergoing clinical trials for multiple sclerosis. Preliminary results indicate a reduction in disease relapse rates, highlighting their potential as disease-modifying therapies .
作用機序
BTK阻害剤2は、BTKの活性部位に結合してそのリン酸化とそれに続く活性化を阻止することにより、その効果を発揮します。 この阻害は、B細胞受容体シグナル伝達経路を阻害し、B細胞の増殖、生存、および機能の障害につながります 。 関与する分子標的と経路には、PI3K、MAPK、およびNF-κB経路などがあります .
類似の化合物との比較
類似の化合物
イブルチニブ: BTK変異体の広範な活性を持つ第1世代BTK阻害剤.
アカラブルチニブ: キナーゼ選択性が向上した第2世代BTK阻害剤.
ザヌブルチニブ: 非常に優れた有効性と選択性を備えた第2世代BTK阻害剤.
独自性
This compoundは、BTKに対する特異的な結合様式と高い選択性により、オフターゲット効果を減らし、治療効果を向上させています 。 他のBTK阻害剤と比較して、this compoundは効力と選択性のバランスを提供し、さらなる開発のための有望な候補となっています .
生化学分析
Biochemical Properties
Btk inhibitor 2 plays a crucial role in biochemical reactions, particularly in the B-cell receptor (BCR) signaling pathway . It interacts with various enzymes, proteins, and other biomolecules, including Syk, Lyn, PI3K, and Mitogen-activated protein (MAP) kinases . These interactions are critical in relaying signals from the BCR to provide pro-survival, activation, and proliferation cues .
Cellular Effects
Btk inhibitor 2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Btk inhibitor 2 inhibits BCR- and Fc receptor–mediated signaling, thereby impairing cell proliferation, migration, and activation of NF-κB .
Molecular Mechanism
The molecular mechanism of action of Btk inhibitor 2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Btk inhibitor 2 covalently binds to a cysteine residue at position 481 in the adenosine triphosphate (ATP) binding site of BTK, irreversibly inhibiting its kinase activity .
Metabolic Pathways
Btk inhibitor 2 is involved in several metabolic pathways, including those involving enzymes or cofactors that it interacts with
準備方法
合成経路と反応条件
BTK阻害剤2の合成には、求核置換反応による2-アミノ-4置換ピリミジンの構築やシアノ基の還元など、複数のステップが含まれます 。このプロセスには通常、以下が含まれます。
出発物質: 4-ブロモ-2-メチルベンゾニトリル。
主要な中間体: 中間体は、シアノ還元、Boc保護、宮浦ボレーション、鈴木カップリング反応、アミノピロールの導入、Boc脱保護によって調製されます.
工業生産方法
This compoundの工業生産方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最適化することに重点を置いています。 このプロセスには、ラボ合成と同じ手順を用いた大規模合成が含まれますが、反応条件と精製技術を調整して、スケーラビリティと効率を確保しています .
化学反応の分析
反応の種類
BTK阻害剤2は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムなどがあります。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどがあります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によってアミン誘導体が生成される場合があります .
類似化合物との比較
Similar Compounds
Ibrutinib: A first-generation BTK inhibitor with broad activity against BTK variant mutants.
Acalabrutinib: A second-generation BTK inhibitor with improved kinase selectivity.
Zanubrutinib: A second-generation BTK inhibitor with exceptional effectiveness and selectivity.
Uniqueness
Btk inhibitor 2 is unique due to its specific binding mode and high selectivity for BTK, which reduces off-target effects and improves therapeutic outcomes . Compared to other BTK inhibitors, Btk inhibitor 2 offers a balance between potency and selectivity, making it a promising candidate for further development .
生物活性
Bruton’s tyrosine kinase (BTK) inhibitors have emerged as critical therapeutic agents in the treatment of various B-cell malignancies, particularly chronic lymphocytic leukemia (CLL). Among these, Btk inhibitor 2 (often referred to as a specific compound in the BTK inhibitor class) has shown promising biological activity. This article provides a detailed examination of the biological activity of Btk inhibitor 2, including its mechanisms of action, efficacy in clinical settings, and comparative analysis with other BTK inhibitors.
BTK is a non-receptor protein-tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Upon BCR stimulation, BTK is activated and phosphorylates downstream targets, leading to increased intracellular calcium levels and activation of transcription factors that promote B-cell proliferation and survival. Inhibition of BTK disrupts this signaling pathway, which is crucial for the survival of malignant B cells.
Btk inhibitor 2 functions by covalently binding to the active site of BTK, thereby preventing its phosphorylation activity. This inhibition results in:
- Reduced BCR signaling : The blockade of BTK leads to decreased activation of pathways involved in cell survival and proliferation.
- Inhibition of NF-κB signaling : This pathway is often constitutively activated in CLL, and its inhibition contributes to the anti-tumor effects observed with BTK inhibitors.
- Altered cytokine secretion : Inhibition affects chemokine secretion (e.g., CCL3 and CCL4), which are important for B-cell adhesion and migration.
Case Studies
- Chronic Lymphocytic Leukemia Patient Response : A recent case report highlighted a 77-year-old woman with relapsed CLL who had previously failed treatment with another BTK inhibitor. After switching to zanubrutinib (a second-generation BTK inhibitor), her white blood cell count significantly decreased from 238 × 10³/μL to 7.5 × 10³/μL over 16 weeks, demonstrating the potential for second-line BTK inhibitors to achieve remission even after prior treatment failures .
- In vitro Studies : In laboratory settings, studies have shown that Btk inhibitor 2 exhibits potent inhibitory activity against BTK in hematological tumor cell lines. For instance, one study reported that a synthesized derivative achieved over 46% tumor size reduction in Raji xenograft models .
Comparative Analysis with Other BTK Inhibitors
The following table summarizes the biological activity and selectivity profiles of various BTK inhibitors, including Btk inhibitor 2:
Research Findings
Recent research has focused on understanding the specificity and resistance mechanisms associated with BTK inhibitors. Studies indicate that while first-generation inhibitors like ibrutinib have broader targets leading to off-target effects, newer compounds like acalabrutinib and zanubrutinib offer improved selectivity for BTK without significantly affecting other kinases involved in immune function .
Moreover, ongoing studies are examining the resistance mutations that arise during treatment with these inhibitors. For instance, specific mutations in the BTK gene can lead to treatment failure; however, newer inhibitors such as pirtobrutinib have shown promise by not inducing common resistance mutations seen with older agents .
特性
IUPAC Name |
5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLRSSATGYETCG-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: The research mentions "BTK inhibitor 2". What specific BTK inhibitors are discussed, and how does their mechanism of action relate to CD79b expression in Richter's Transformation?
A1: While the term "BTK inhibitor 2" isn't used directly, the research discusses several specific BTK inhibitors:
Q2: One study explores a quantitative systems pharmacology (QSP) model for predicting BTK occupancy. Can you elaborate on the significance of this model in understanding the efficacy of different BTK inhibitors?
A2: The QSP model described in the research aims to predict BTK receptor occupancy in different body compartments (peripheral blood mononuclear cells, bone marrow, and lymph nodes) after administering ibrutinib, acalabrutinib, and zanubrutinib. [] This model is significant for several reasons:
- Predicting Target Engagement: It helps understand how effectively each inhibitor binds to BTK in different tissues, which is crucial for efficacy. []
- Dosage Regimen Optimization: The model allows for comparisons between different dosing regimens (e.g., once daily vs. twice daily), potentially guiding more effective treatment strategies. []
- Interpatient Variability: It accounts for individual patient differences in drug metabolism and distribution, providing insights into potential variations in treatment response. []
Q3: The research mentions the increasing costs of cancer therapies, including BTK inhibitors. How does this economic factor intersect with the scientific advancements in precision hematology?
A3: The research highlights a crucial challenge in precision hematology: the high cost of novel therapies, including BTK inhibitors. [] While these targeted agents offer significant advancements in treatment, their cost presents a barrier to accessibility and sustainability. [] This economic factor underscores the need for:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。